2-(2-methylpropyl)-1-propan-2-ylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylpropyl)-1-propan-2-ylbenzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropyl)-1-propan-2-ylbenzimidazole typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. One common method is the reaction of o-phenylenediamine with 2-methylpropyl carboxylic acid under acidic conditions, followed by cyclization to form the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpropyl)-1-propan-2-ylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups attached to the ring.
Scientific Research Applications
2-(2-methylpropyl)-1-propan-2-ylbenzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and anti-infective agent.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-methylpropyl)-1-propan-2-ylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-methylbenzimidazole: A derivative with a methyl group attached to the benzimidazole ring.
1-propylbenzimidazole: A derivative with a propyl group attached to the benzimidazole ring.
Uniqueness
2-(2-methylpropyl)-1-propan-2-ylbenzimidazole is unique due to the presence of both 2-methylpropyl and propan-2-yl groups attached to the benzimidazole ring
Properties
IUPAC Name |
2-(2-methylpropyl)-1-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-10(2)9-14-15-12-7-5-6-8-13(12)16(14)11(3)4/h5-8,10-11H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQINUCCVFTTTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2N1C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.